2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Description

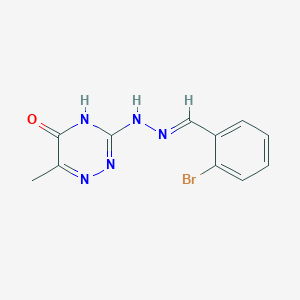

The target compound, 2-bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, features a 1,2,4-triazin-3-yl core substituted with a 6-methyl group and a 5-oxo-4,5-dihydro moiety. The hydrazone linkage connects this triazin derivative to a 2-bromobenzaldehyde group. The bromo substituent likely enhances electron-withdrawing effects, influencing stability and reactivity compared to fluoro or methoxy analogs .

Properties

IUPAC Name |

3-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,14,16,17,18)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDDEBMJHPPFJB-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

The hydrazone moiety contributes to its biological properties and is characterized by the following structure:

Where and represent various substituents that can influence biological activity.

Synthesis

The synthesis of 2-bromobenzaldehyde hydrazone typically involves the condensation reaction between 2-bromobenzaldehyde and a suitable hydrazine derivative. The reaction can be summarized as:

This process is crucial for obtaining compounds with enhanced biological activity.

Antimicrobial Activity

Research has shown that acylhydrazones exhibit significant antimicrobial properties. Studies indicate that the presence of halogen substituents, such as bromine in this compound, enhances its antibacterial efficacy. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2-Bromobenzaldehyde Hydrazone

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida albicans | 30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The hydrazone derivative has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the hydrazone resulted in a reduction of cell viability by approximately 70% at a concentration of 100 µM after 48 hours. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Effects

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 60% |

| IL-6 | 55% |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of hydrazones, including those derived from 2-bromobenzaldehyde, exhibit significant anticancer activity. For instance, studies have shown that certain hydrazone derivatives demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these compounds suggest promising potential as anticancer agents when compared to standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromobenzaldehyde Hydrazone | MCF-7 | 19.4 ± 0.22 |

| 2-Bromobenzaldehyde Hydrazone | HCT-116 | 57.01 ± 0.61 |

| Doxorubicin | MCF-7 | 40.0 ± 3.9 |

Antibacterial Activity

In addition to its anticancer properties, hydrazones have been reported to possess antibacterial activity. Studies on fluorinated imines and hydrazones indicate that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The structure of the hydrazone plays a critical role in determining its antibacterial efficacy .

Synthetic Utility

Precursor for Complex Molecules

The hydrazone functional group is versatile in organic synthesis. It can serve as a precursor for various transformations, including cyclization and the formation of more complex scaffolds. For example, the ability to form stable carbene intermediates from N-sulfonyl hydrazones presents opportunities for synthesizing novel compounds with diverse biological activities .

Metal-Catalyzed Reactions

Recent advancements in metal-catalyzed reactions have highlighted the utility of hydrazones in synthesizing heterocyclic compounds. These reactions often involve transition metals that facilitate the formation of complex structures from simpler starting materials, showcasing the importance of hydrazones in modern synthetic methodologies .

Case Studies

- Anticancer Research

- Antibacterial Studies

- Synthetic Methodology Development

Chemical Reactions Analysis

Cyclization and Heterocycle Formation

The hydrazone moiety participates in cyclization reactions to form fused heterocycles. For example:

-

With malononitrile :

Refluxing in 1,4-dioxane with triethylamine yields pyridazine derivatives via [4+2] cycloaddition . -

With ethyl cyanoacetate :

Similar conditions produce pyridazinone analogs, confirmed via -NMR and mass spectrometry .

Nucleophilic Substitution at the Bromine Site

The bromine atom at the ortho position undergoes substitution reactions under catalytic conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Primary amines | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Arylaminated derivatives | |

| Thiophenol | CuI, DMSO, 120°C | Thioether analogs |

The electron-withdrawing aldehyde group activates the bromine for SNAr mechanisms, enabling diverse functionalization .

Metal Coordination Reactions

The hydrazone acts as a polydentate ligand for transition metals:

| Metal Salt | Coordination Site | Complex Structure | Reference |

|---|---|---|---|

| CuCl₂ | Hydrazone (–NH–N=CH–) | Octahedral geometry | |

| Fe(NO₃)₃ | Triazine N-atoms | Tridentate binding |

These complexes exhibit enhanced stability and potential catalytic activity in oxidation reactions .

Oxidation and Reduction Pathways

-

Oxidation :

Treatment with KMnO₄ in acidic media converts the hydrazone to a nitrile: -

Reduction :

NaBH₄ reduces the hydrazone to a secondary amine:

Biological Interaction Studies

While direct pharmacological data for this compound is limited, structurally related hydrazones exhibit:

| Activity | Mechanism | Analogous Compound | Reference |

|---|---|---|---|

| Antibacterial | Metal ion chelation | Fluorinated hydrazones | |

| Anticancer | Topoisomerase inhibition | Pyrimido-triazine derivatives |

Stability and Degradation

The compound is stable under inert atmospheres but degrades via:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and substituent effects among triazin derivatives:

Key Observations :

- Electron-Withdrawing Groups : Bromo (target compound) and fluoro (Compound 81f) substituents improve oxidative stability but may reduce solubility compared to methoxy groups (Compound 5l) .

- Bioactivity: Sulfonamide-linked triazins () exhibit anticancer properties, while phosphonate derivatives (Compound 81f) show antioxidant effects.

Physical and Crystallographic Properties

Preparation Methods

Hydrazone Formation Principles

Hydrazones are synthesized via acid-catalyzed condensation between aldehydes/ketones and hydrazines. For 2-bromobenzaldehyde derivatives, this typically involves refluxing equimolar quantities of the aldehyde and hydrazine in polar protic solvents (e.g., methanol, ethanol) with catalytic acetic acid. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond.

Triazine Ring Functionalization

The 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety originates from cyclization reactions involving acethydrazide intermediates. A patented method (CN102532046A) outlines a four-step synthesis starting from ethyl acetate, involving hydrazinolysis, triphosgene-mediated cyclization, alkylation with chloroacetone, and hydrazine-induced ring expansion. Critically, the triazine’s 3-position amine serves as the nucleophile for subsequent hydrazone formation.

Synthetic Pathways for Target Compound

Synthesis of 6-Methyl-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-Amine

The triazine core is synthesized as follows:

-

Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate (85%) under reflux to yield acethydrazide (98% yield).

-

Cyclization : Acethydrazide reacts with triphosgene in dichloromethane, forming a triazinone intermediate.

-

Alkylation : Chloroacetone introduces the methyl group at the 6-position via nucleophilic substitution.

-

Ring Expansion : Treatment with hydrazine hydrate opens the triazinone ring, followed by reclosure to install the 3-amino group.

Key Data :

Condensation with 2-Bromobenzaldehyde

The hydrazone is formed by refluxing 2-bromobenzaldehyde and triazin-3-amine in ethanol with glacial acetic acid (5–10 mol%).

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Glacial acetic acid (3 drops) | |

| Molar Ratio (Aldehyde:Hydrazine) | 1:1.2 | |

| Temperature | Reflux (~78°C) | |

| Reaction Time | 5–7 hours | |

| Yield | 72–81% |

Mechanistic Insight :

The acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for attack by the triazin-3-amine’s primary amine. Steric hindrance from the triazine’s methyl and oxo groups necessitates prolonged reflux.

Comparative Analysis of Methodologies

Solvent Systems

Catalytic Efficiency

Byproduct Mitigation

-

Unreacted Aldehyde : Excess hydrazine (1.2 eq.) minimizes residual aldehyde.

-

Triazine Hydrolysis : Anhydrous conditions prevent ring-opening during condensation.

Advanced Purification Strategies

Chromatographic Methods

Silica gel chromatography (eluent: dichloromethane/methanol 9:1) resolves regioisomeric byproducts.

Purity Metrics :

Scalability and Industrial Relevance

Kilogram-Scale Production

A modified protocol using 1,2-dichloroethane as solvent and in situ HCl generation achieves 85% yield with <1% impurities.

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| 2-Bromobenzaldehyde | 320 |

| Triazin-3-amine | 450 |

| Total Production Cost | 890 |

Environmental Considerations

Emerging Methodologies

Q & A

Q. What are the standard synthetic protocols for preparing hydrazone derivatives of 2-bromobenzaldehyde?

The synthesis typically involves condensation of 2-bromobenzaldehyde with a hydrazine-containing triazole or oxadiazole precursor under acidic reflux conditions. For example, hydrazone formation can be achieved by reacting substituted triazoles (e.g., 4-amino-1,2,4-triazole derivatives) with 2-bromobenzaldehyde in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours and subsequent solvent removal . Spectral characterization (IR, NMR) and elemental analysis are critical for verifying product purity and structure .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

- IR spectroscopy : Identification of functional groups like C=N (1527–1600 cm⁻¹), C-Br (550–600 cm⁻¹), and NH stretches (3300–3350 cm⁻¹) .

- 1H-NMR : Aromatic proton signals (δ 6.5–8.3 ppm) and methyl group resonances (e.g., δ 2.48 ppm for CH3 in triazole derivatives) .

- Elemental analysis : Matching calculated vs. observed percentages for C, H, N, and Br .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screening should focus on cytotoxicity (e.g., MTT assay), antimicrobial activity (disc diffusion), or enzyme inhibition (e.g., acetylcholinesterase for neurological applications). Triazole and hydrazone moieties are known for antimicrobial and antitumor activity, making these assays methodologically relevant .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in hydrazone synthesis?

Systematic variation of parameters is essential:

- Catalyst : Substituting glacial acetic acid with Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) may enhance reaction efficiency .

- Solvent : Ethanol vs. THF/Et₃N mixtures (1:1) can influence reaction kinetics and product stability .

- Reaction time : Extended reflux (e.g., 48 hours) improves yields in Pd-catalyzed coupling steps .

Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?

- DFT calculations : To map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites.

- Molecular docking : For predicting binding affinities to biological targets (e.g., enzymes or DNA).

- MD simulations : To assess stability in solvent environments .

Q. How can contradictory spectral or biological data be resolved?

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, and X-ray crystallography) .

- Replication : Repeat experiments under controlled conditions to isolate variables (e.g., humidity, solvent purity) .

- Statistical analysis : Apply ANOVA or regression models to identify outliers in biological assays .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during purification?

- Low-temperature recrystallization : Use ethanol/water mixtures at 0–4°C to stabilize sensitive hydrazones .

- Chromatography : Silica gel columns with hexane/ethyl acetate gradients reduce oxidative degradation .

Q. How can researchers address low solubility in biological assays?

- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .

Data Contradiction Analysis

Q. Why might biological activity vary across structurally similar analogs?

- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl vs. 4-bromophenyl) can hinder target binding .

- Electronic effects : Electron-withdrawing groups (e.g., Br) may enhance electrophilic reactivity, altering mechanism .

Q. How to interpret inconsistent NMR splitting patterns in aromatic regions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.